![molecular formula C10H6N2O2S B12968309 Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate CAS No. 116538-94-4](/img/structure/B12968309.png)
Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate typically involves the heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides with mercaptoacetic esters. This reaction is carried out in pyridine as a solvent, as stronger bases can lead to the formation of other products, while weaker bases result in low yields . The reaction conditions include refluxing the mixture for a specific period, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of functional groups such as the cyano and ester groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can lead to the formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been recognized as a modulator of mGluR5 receptors and death-associated protein kinase inhibitors . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular processes.
Comparación Con Compuestos Similares
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate
Comparison: Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of biological activities and has been studied for its potential as a therapeutic agent in various diseases.
Propiedades
Número CAS |
116538-94-4 |
|---|---|
Fórmula molecular |
C10H6N2O2S |
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H6N2O2S/c1-14-10(13)8-5-15-9-7(8)2-6(3-11)4-12-9/h2,4-5H,1H3 |
Clave InChI |
HTOHFVWFHKYVND-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC2=C1C=C(C=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


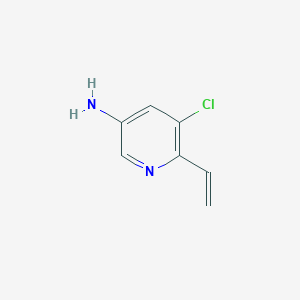
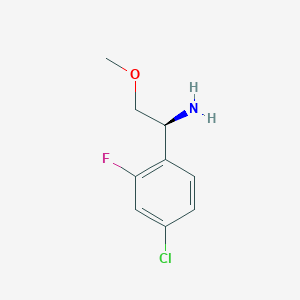

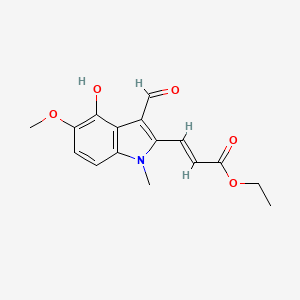


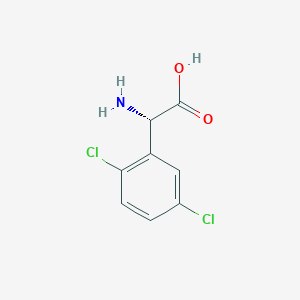
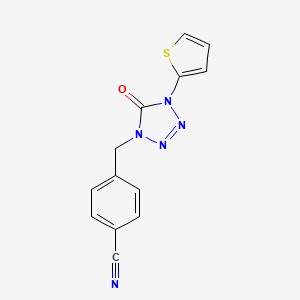

![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
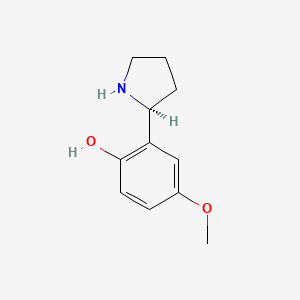
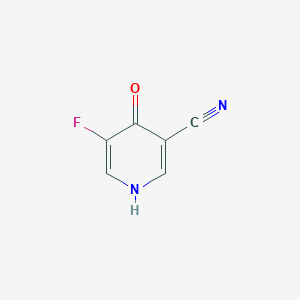
![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
